molecular formula C20H19ClN2O3S2 B2845528 N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251606-05-9

N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2845528
CAS RN: 1251606-05-9
M. Wt: 434.95
InChI Key: OOOWLDPENJYPOK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, also known as CB-30865, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-30865 belongs to the class of sulfonamides, which are widely used as antibiotics and diuretics. However, CB-30865 has a unique chemical structure that distinguishes it from other sulfonamides, making it a promising candidate for further research.

Scientific Research Applications

Antimicrobial Activity

A study by Babu et al. (2013) focuses on the synthesis of derivatives of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides. These compounds showed significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

Carbonic Anhydrase Inhibition

Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrases. Compounds like N-(3-morpholinopropyl)benzene-1,4-disulfonamide showed nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antibacterial and Antioxidant Functions

Ghorbani‐Vaghei et al. (2016) synthesized a new series of 1,4-dihydropyridine derivatives, which exhibited effective antibacterial and antioxidant properties. These derivatives include N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide and poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide) (Ghorbani‐Vaghei et al., 2016).

Transition Metal Complexes

Misra and Tewari (2002) studied the complexing behavior of aromatic thioamides, including N-Carboethoxy-4-chlorobenzene thioamide. This research provided insights into how these compounds react with various transition metal ions, leading to the formation of different metal complexes (Misra & Tewari, 2002).

Mechanosynthesis of Drugs

Tan et al. (2014) demonstrated the first application of mechanochemistry in synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, by coupling sulfonamides and iso(thio)cyanates. This approach offers a novel pathway for drug synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).

Antibacterial Activities of Polyamides

Aktan et al. (2017) synthesized carboxamides, including N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol, and tested their antibacterial activities against E. coli. This study highlights the potential of such compounds in the development of new antibacterial agents (Aktan, Gündüzalp, & Özmen, 2017).

properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)17-6-4-3-5-7-17)18-12-13-27-19(18)20(24)22-14-15-8-10-16(21)11-9-15/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOWLDPENJYPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

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